molecular formula C4H18N2O8P2 B14502111 Butane-1,4-diamine;phosphoric acid CAS No. 64283-50-7

Butane-1,4-diamine;phosphoric acid

Cat. No.: B14502111
CAS No.: 64283-50-7
M. Wt: 284.14 g/mol
InChI Key: HSLBHNQPFLZWGQ-UHFFFAOYSA-N
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Description

Butane-1,4-diamine (C₄H₁₂N₂), commonly known as putrescine, is a linear aliphatic diamine with two primary amine groups at the terminal positions of a four-carbon chain . When combined with phosphoric acid (H₃PO₄), it forms a phosphate salt or adduct, enhancing its stability and solubility in aqueous systems. This compound plays critical roles in biological systems, including cell proliferation, DNA stabilization, and stress response modulation . Industrially, it serves as a precursor for polyamine derivatives and specialty chemicals .

Key properties of butane-1,4-diamine include:

  • Molecular weight: 88.15 g/mol .
  • Solubility: Highly soluble in water (polar solvents) and moderately soluble in ethanol/methanol; immiscible with non-polar solvents .
  • Biological activity: Substrate for diamine oxidase (DAO) and polyamine oxidase (APAO/SMO), contributing to cellular metabolism .

Properties

CAS No.

64283-50-7

Molecular Formula

C4H18N2O8P2

Molecular Weight

284.14 g/mol

IUPAC Name

butane-1,4-diamine;phosphoric acid

InChI

InChI=1S/C4H12N2.2H3O4P/c5-3-1-2-4-6;2*1-5(2,3)4/h1-6H2;2*(H3,1,2,3,4)

InChI Key

HSLBHNQPFLZWGQ-UHFFFAOYSA-N

Canonical SMILES

C(CCN)CN.OP(=O)(O)O.OP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Butane-1,4-diamine can be synthesized through the hydrogenation of succinonitrile. This process involves the reduction of succinonitrile using hydrogen gas in the presence of a catalyst . Phosphoric acid can be prepared by the hydration of phosphorus pentoxide. This reaction involves the addition of water to phosphorus pentoxide, resulting in the formation of phosphoric acid .

Industrial Production Methods: On an industrial scale, butane-1,4-diamine is produced by the hydrogenation of succinonitrile. This method is efficient and yields high-purity butane-1,4-diamine . Phosphoric acid is produced industrially by the wet process, which involves the reaction of sulfuric acid with phosphate rock. This process results in the formation of phosphoric acid and calcium sulfate as a byproduct .

Comparison with Similar Compounds

Butane-1,4-diamine vs. Pentane-1,5-diamine (Cadaverine)

  • Structure : Cadaverine has a five-carbon chain, increasing hydrophobicity compared to putrescine.
  • Enzymatic Activity :

    Compound DAO Activity (mU) Source
    Butane-1,4-diamine 14.11 ± 0.99
    Pentane-1,5-diamine 16.20 ± 1.20

    Cadaverine exhibits slightly higher DAO activity, likely due to its extended chain improving enzyme binding .

  • Applications : Both are volatile organic compounds (VOCs) in decomposing organisms, but cadaverine is more associated with putrefaction odors .

Butane-1,4-diamine vs. N-(3-Aminopropyl)butane-1,4-diamine (Spermidine)

  • Structure: Spermidine incorporates an additional 3-aminopropyl group, increasing molecular weight (145.25 g/mol) .
  • Biological Role :
    • Spermidine is a downstream metabolite of putrescine, critical for autophagy and longevity .
    • Lower DAO activity (0.65 ± 0.24 mU) compared to putrescine .
  • Phosphate Derivatives : Spermidine phosphate (CAS 2779-91-1) is a stabilized form used in biochemical assays and pharmaceuticals .

Butane-1,4-diamine vs. N,N’-Bis(3-aminopropyl)butane-1,4-diamine (Spermine)

  • Structure: Spermine contains two 3-aminopropyl groups (molecular weight: 202.34 g/mol), enhancing its polycationic nature .
  • Enzymatic Activity : Minimal DAO activity (0.58 ± 0.10 mU) due to steric hindrance from branched substituents .
  • Applications : Used in DNA condensation studies and as a redox modulator, contrasting with putrescine’s role in primary metabolism .

Butane-1,4-diamine;phosphoric Acid vs. Other Phosphate Salts

  • Spermidine Phosphate : Stabilizes spermidine for lab use; similar phosphate interactions likely apply to putrescine-phosphoric acid complexes .
  • Industrial Relevance : Phosphoric acid is used in dehydrating butane-1,4-diol to tetrahydrofuran (THF), but its role with butane-1,4-diamine remains less explored .

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